molecular formula C21H17F2N3O3S B2567252 N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 900003-88-5

N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2567252
CAS RN: 900003-88-5
M. Wt: 429.44
InChI Key: DOQWVAWXFVQUJX-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H17F2N3O3S and its molecular weight is 429.44. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Studies on related compounds, such as those involving 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal detailed molecular structure analysis and spectroscopic characteristics. These compounds exhibit specific folded conformations, demonstrating the relevance of structural analysis in understanding their biological activity and potential applications in drug design (Subasri et al., 2017). Further research into vibrational spectroscopic signatures of similar molecules provides insights into their stereo-electronic interactions and stability, which are crucial for designing molecules with desired biological properties (Mary et al., 2022).

Antifolate and Antitumor Activities

Research on compounds with a similar structural motif to N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, particularly those involving pyrimidine and pyrrolopyrimidine derivatives, has highlighted their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating strong antifolate and antitumor activities. These activities are significant for the development of new antitumor agents, with specific compounds being the most potent dual inhibitors known to date, offering a promising avenue for therapeutic applications (Gangjee et al., 2008).

Synthesis and Characterization

The synthesis and characterization of similar sulfanyl acetamides have been extensively studied, providing a foundation for the development of novel compounds with potential biological activities. These studies involve detailed synthetic routes, characterization by various spectroscopic methods, and evaluation of biological activities, laying the groundwork for further exploration of compounds like N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide in scientific research (Krauze et al., 2007).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3S/c1-2-9-26-20(28)19-18(13-5-3-4-6-16(13)29-19)25-21(26)30-11-17(27)24-12-7-8-14(22)15(23)10-12/h3-8,10H,2,9,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQWVAWXFVQUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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